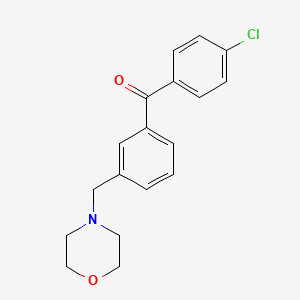

4'-chloro-3-morpholinomethyl benzophenone

Descripción general

Descripción

4'-chloro-3-morpholinomethyl benzophenone is a useful research compound. Its molecular formula is C18H18ClNO2 and its molecular weight is 315.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Intermolecular Interaction Analysis

4'-Chloro-3-morpholinomethylbenzophenone and its derivatives have been analyzed for their intermolecular interactions. A study by Shukla et al. (2014) focused on synthesized 1,2,4-triazole derivatives, highlighting the presence of different types of intermolecular interactions, including C-H⋯O and C-H⋯π, which were evaluated using Hirshfeld surfaces and supported by quantum mechanical calculations (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Crystal Structure and Biological Activity

The compound 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, related to 4'-Chloro-3-morpholinomethylbenzophenone, has been synthesized and characterized for its crystal structure and biological activity. The compound has been found to have a good molluscicidal effect, showing its potential in biological applications (Duan, Li-ping, Qin, Zhi-qiang, Li, Guang-ping, Shi-zhu, Qiang, & Xu, Dong-fang, 2014).

Synthesis and Characterization for Biological Activity

The synthesis and characterization of compounds incorporating 4'-Chloro-3-morpholinomethylbenzophenone have been explored for their biological activities. For instance, Mamatha et al. (2019) synthesized a derivative compound and screened it for various biological activities such as antibacterial and anti-TB, showing remarkable activity in these areas (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).

Synthesis for Gastrokinetic Activity

Kato et al. (1992) synthesized a series of benzamide derivatives, including 4-amino-5-chloro-2-methoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides, for gastrokinetic activity. These compounds demonstrated potent gastric emptying activity in animal models (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).

Chemical Synthesis and Pharmacological Applications

The chemical synthesis of 4'-Chloro-3-morpholinomethylbenzophenone derivatives has been investigated for pharmacological applications. For example, Rao et al. (2014) designed a procedure to synthesize sulfur-containing 1,2,4-triazole derivatives from 4-Chloro-phenol, which showed good antibacterial and antifungal activities (Rao, Prasad, Spoorthy, Rao, & Ravindranath, 2014).

Safety and Hazards

Análisis Bioquímico

Cellular Effects

The effects of 4’-Chloro-3-morpholinomethylbenzophenone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 4’-Chloro-3-morpholinomethylbenzophenone may modulate signaling pathways that control cell growth and differentiation, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production and utilization of cellular energy .

Molecular Mechanism

At the molecular level, 4’-Chloro-3-morpholinomethylbenzophenone exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 4’-Chloro-3-morpholinomethylbenzophenone can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

The effects of 4’-Chloro-3-morpholinomethylbenzophenone can change over time in laboratory settings. Its stability and degradation are important factors to consider, as they can influence the compound’s long-term effects on cellular function. In in vitro or in vivo studies, 4’-Chloro-3-morpholinomethylbenzophenone may exhibit different effects depending on the duration of exposure. For instance, prolonged exposure to the compound could lead to changes in cellular metabolism or gene expression that are not observed with short-term exposure .

Metabolic Pathways

4’-Chloro-3-morpholinomethylbenzophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence metabolic flux and the levels of specific metabolites. For example, 4’-Chloro-3-morpholinomethylbenzophenone may be metabolized by liver enzymes, leading to the production of metabolites that can have their own biological effects. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems .

Transport and Distribution

The transport and distribution of 4’-Chloro-3-morpholinomethylbenzophenone within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and its overall distribution within the body. Understanding these transport and distribution mechanisms is important for predicting the compound’s pharmacokinetics and its potential therapeutic applications .

Subcellular Localization

The subcellular localization of 4’-Chloro-3-morpholinomethylbenzophenone can affect its activity and function The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications For example, 4’-Chloro-3-morpholinomethylbenzophenone may localize to the nucleus, where it can interact with transcription factors and influence gene expression Alternatively, it may be directed to the mitochondria, where it can impact cellular metabolism

Propiedades

IUPAC Name |

(4-chlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO2/c19-17-6-4-15(5-7-17)18(21)16-3-1-2-14(12-16)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDJYRIUSIGUQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643083 | |

| Record name | (4-Chlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-44-1 | |

| Record name | Methanone, (4-chlorophenyl)[3-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[4-(chlorosulfonyl)phenyl]acetate](/img/structure/B1343266.png)